Oxetan-2-ylmethanol
Overview
Description
Oxetan-2-ylmethanol and its derivatives are of significant interest in the field of medicinal chemistry due to their potential as structural motifs in drug discovery. These compounds can be synthesized through various methods and possess unique physical and chemical properties that make them suitable for screening in fragment-based drug discovery. They can be further elaborated or incorporated into drug-like compounds, offering a versatile toolkit for chemists and pharmacologists .
Synthesis Analysis
The synthesis of oxetane derivatives has been approached through different methodologies. One study reports the preparation of 2-(arylsulfonyl)oxetanes using an efficient C-C bond-forming cyclization, which allows for the incorporation of a wide range of aryl-sulfonyl groups . Another synthesis method involves a gold-catalyzed one-step synthesis of oxetan-3-ones from propargylic alcohols, which is notable for its practicality and the ability to proceed without the exclusion of moisture or air . Additionally, a versatile synthesis route for 3-substituted oxetan-3-yl methyl alcohols starting from malonates has been developed, showcasing the diversity of malonate chemistry .
Molecular Structure Analysis
Oxetane rings are known to induce significant changes in molecular properties when they replace common functionalities like gem-dimethyl or carbonyl groups. The incorporation of an oxetane can lead to increased aqueous solubility and reduced metabolic degradation. Moreover, oxetanes can influence the conformational preference of molecules, often favoring synclinal arrangements over antiplanar ones. This can have profound implications for the binding orientation and efficacy of drug molecules .
Chemical Reactions Analysis
Oxetane-containing compounds can undergo various chemical reactions that are useful in medicinal chemistry. For instance, biaryl-containing compounds can be accessed through Suzuki-Miyaura coupling from halogenated derivatives . The chemistry of oxetan-3-one and derived Michael acceptors also provides avenues for the preparation of a broad variety of novel oxetanes, expanding the scope of their application in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxetane derivatives are crucial for their application in drug discovery. Studies have shown that mono-substituted aryl sulfonyl oxetanes exhibit good stability across a wide pH range, which is an important consideration for oral medications. Solubility and metabolic stability data have also been reported, indicating that these compounds can have favorable profiles for pharmacological development. Computational assessments of the conformation of oxetane fragments provide insights into their potential binding orientations, which is valuable for the design of potent and selective drugs .
Scientific Research Applications
Synthesis and Stability
- Oxetanes like oxetan-2-ylmethanol are used to enhance physicochemical and metabolic properties in drug discovery. For example, when grafted onto thalidomide and lenalidomide templates, oxetane analogs show similar properties to the parent drugs with notable differences in human plasma stability, potentially affecting in vivo metabolism and teratogenicity (Burkhard et al., 2013).
Structural and Synthetic Insights
- Oxetane substitution in drug molecules can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preference. For instance, replacing gem-dimethyl groups with oxetanes can enhance aqueous solubility by up to 4000 times while reducing metabolic degradation rates (Wuitschik et al., 2010).
Drug Discovery Applications
- Oxetane-containing compounds are increasingly used in pharmaceuticals due to their ability to improve drug candidates' physicochemical parameters and metabolic stability. The enzymes catalyzing the biotransformation of the oxetane moiety are not well studied, highlighting an area of potential research interest (Li et al., 2016).
Oxetane in Polymer Chemistry
- In polymer chemistry, oxetane compounds like oxetan-2-ylmethanol have been used to create cross-linked polymer matrices for applications like gel electrolytes containing lithium ions. These compounds can undergo ring-opening polymerization to form polymer compounds with trimethylene oxide chains (Tsutsumi & Suzuki, 2014).
Safety And Hazards
Oxetan-2-ylmethanol is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
oxetan-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJTHGEFIQMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484292 | |
Record name | Oxetan-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetan-2-ylmethanol | |
CAS RN |
61266-70-4 | |
Record name | Oxetan-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (oxetan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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